![molecular formula C8H11BrN2O2 B2763394 2-bromo-N-(5-methylisoxazol-3-yl)butanamide CAS No. 877977-08-7](/img/structure/B2763394.png)
2-bromo-N-(5-methylisoxazol-3-yl)butanamide
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Description
“2-bromo-N-(5-methylisoxazol-3-yl)butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(5-methylisoxazol-3-yl)butanamide” is represented by the formula C8H11BrN2O2 . This indicates that the compound contains eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms.Physical And Chemical Properties Analysis
“2-bromo-N-(5-methylisoxazol-3-yl)butanamide” is a solid at room temperature . Its molecular weight is 247.09, and its molecular formula is C8H11BrN2O2 .Scientific Research Applications
Drug Design and Discovery
One significant application of this compound is in the field of drug design and discovery. For example, a study by Vulpetti et al. (2006) focused on the structure-based drug design to discover new 2-aminothiazole CDK2 inhibitors. The research found that a related compound, N-(5-Bromo-1,3-thiazol-2-yl)butanamide, showed activity as a CDK2 inhibitor, demonstrating the potential of similar compounds in targeted drug discovery (Vulpetti et al., 2006).
Brominating Agents
Another application lies in the use of bromine-containing compounds as brominating agents. Veisi et al. (2014) synthesized and explored a new efficient brominating agent, highlighting its remarkable reactivity and excellent yields for selective bromination (Veisi et al., 2014).
CO2 Capture
Compounds similar to 2-bromo-N-(5-methylisoxazol-3-yl)butanamide are also used in CO2 capture. A study by Bates et al. (2002) showed that ionic liquids incorporating a cation with an appended amine group can react reversibly with CO2, thereby sequestering the gas as a carbamate salt (Bates et al., 2002).
Antimicrobial Studies
The compound has applications in antimicrobial studies as well. Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, which demonstrated good antibacterial and antifungal activity (Lamani et al., 2009).
Photodynamic Therapy
Additionally, the compound has potential in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, showing potential for use as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Nanoparticle Preparation and Drug Delivery
Wang et al. (2016) researched the preparation of starch nanoparticles in ionic liquid microemulsion systems, investigating their drug loading and release properties. This indicates the compound's relevance in the development of drug delivery systems (Wang et al., 2016).
Corrosion Inhibitors
Zeng et al. (2020) studied the performance of imidazole ionic liquids as corrosion inhibitors for mild steel. The findings suggest the use of such compounds in protecting metals against corrosion (Zeng et al., 2020).
properties
IUPAC Name |
2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-6(9)8(12)10-7-4-5(2)13-11-7/h4,6H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVMTBXUJAQJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-methylisoxazol-3-yl)butanamide |
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